2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and as a ligand for various receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine moieties. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a methoxyphenyl derivative and a suitable pyrimidine precursor.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an inhibitor of specific enzymes
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound acts as a ligand, binding to these targets and modulating their activity. This can result in various biological effects, including the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine moiety and are studied for their affinity to alpha1-adrenergic receptors.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are investigated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase.
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is unique due to its specific combination of fluorophenyl and methoxyphenyl groups, which confer distinct pharmacological properties. Its ability to selectively interact with certain molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H21FN4O2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H21FN4O2/c1-28-19-9-5-2-6-15(19)17-14-20(27)24-21(23-17)26-12-10-25(11-13-26)18-8-4-3-7-16(18)22/h2-9,14H,10-13H2,1H3,(H,23,24,27) |
InChI Key |
OSZMCEVPYJZBEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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